Tiopronin Disulfide
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Overview
Description
Tiopronin Disulfide is a derivative of Tiopronin, a thiol-containing compound primarily used in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine in the urine, leading to kidney stone formation . This compound is formed through the oxidation of Tiopronin, resulting in the formation of a disulfide bond between two Tiopronin molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tiopronin Disulfide involves the oxidation of Tiopronin. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction typically involves dissolving Tiopronin in an appropriate solvent, such as water or ethanol, and then adding hydrogen peroxide under controlled conditions to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Chromatographic techniques, such as column chromatography with C18 as the filling material, are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: Tiopronin Disulfide undergoes various chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidation reaction where two thiol groups are converted into a disulfide bond.
Reduction: this compound can be reduced back to Tiopronin using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Thiol-Disulfide Exchange: This reaction involves the exchange of thiol and disulfide groups, which is crucial in biological systems for maintaining redox balance.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Thiol-Disulfide Exchange: Thiol-containing compounds under physiological conditions.
Major Products:
Oxidation: this compound.
Reduction: Tiopronin.
Thiol-Disulfide Exchange: Mixed disulfides and free thiols.
Scientific Research Applications
Tiopronin Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for metal nanoparticles.
Biology: Plays a role in studying redox biology and thiol-disulfide exchange reactions in proteins.
Medicine: Investigated for its potential in treating conditions like Wilson’s disease, rheumatoid arthritis, and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage
Industry: Utilized in the formulation of pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
Tiopronin Disulfide exerts its effects primarily through thiol-disulfide exchange reactions. It reacts with cystine in the urine to form a more soluble mixed disulfide complex, thereby reducing the concentration of cystine and preventing kidney stone formation . The molecular targets include cystine and other thiol-containing compounds, and the pathways involved are related to redox regulation and detoxification .
Comparison with Similar Compounds
D-penicillamine: Similar in use and efficacy for treating cystinuria but has more adverse effects compared to Tiopronin.
Acetylcysteine: Another thiol-containing compound used as a mucolytic agent and in the treatment of acetaminophen overdose.
Bucillamine: Contains two thiol groups and is used in the treatment of rheumatoid arthritis.
Uniqueness of Tiopronin Disulfide: this compound is unique due to its specific application in reducing cystine concentration in urine and its relatively lower side effect profile compared to similar compounds like D-penicillamine . Its ability to form stable disulfide bonds makes it valuable in both therapeutic and research settings.
Biological Activity
Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a synthetic aminothiol compound primarily used in the treatment of cystinuria to prevent kidney stone formation. Its biological activity is attributed to its ability to undergo thiol-disulfide exchange reactions, leading to the formation of water-soluble mixed disulfides. This article delves into the diverse biological activities of tiopronin disulfide, supported by research findings and data tables.
Tiopronin acts as a reducing agent that interacts with cystine, a poorly soluble amino acid, to form a mixed disulfide complex. This reaction reduces the concentration of cystine in urine below its solubility limit, thereby preventing the formation of cystine stones. The overall reaction can be summarized as follows:
This mechanism highlights the importance of the thiol group in tiopronin for its biological activity .
Pharmacokinetics
The pharmacokinetic profile of tiopronin reveals important information about its absorption, distribution, metabolism, and elimination:
- Absorption : Tiopronin is slowly absorbed with peak plasma concentrations occurring 3-6 hours post-ingestion. The bioavailability is approximately 63% for total and 40% for unbound tiopronin .
- Volume of Distribution : Tiopronin has a high volume of distribution (455 L), indicating significant tissue binding outside the plasma .
- Metabolism : The principal metabolite is 2-mercaptopropionic acid (2-MPA), accounting for 10-15% of the drug's metabolism .
- Elimination : It is excreted entirely through urine, with a terminal half-life of about 53 hours .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of tiopronin, particularly its modified forms. For instance, tiopronin-NO exhibited antibacterial activity against E. coli and Pseudomonas species in vitro. The study utilized flow cytometry to assess cell viability after treatment with tiopronin-NO at a concentration of 20 mM for 24 hours .
Collateral Sensitivity in Multidrug-Resistant Cells
Tiopronin has shown promise in sensitizing multidrug-resistant (MDR) cancer cells to conventional chemotherapeutics. Research indicated that long-term exposure to tiopronin led to decreased expression of P-glycoprotein (P-gp), enhancing sensitivity to drugs like doxorubicin and taxol. Specifically, KB-V1 cells treated with tiopronin were found to be significantly more sensitive to these P-gp substrates, demonstrating collateral sensitivity mechanisms at play .
Case Studies
- Cystinuria Management : A clinical study involving patients with cystinuria demonstrated that tiopronin effectively reduced urinary cystine levels and stone formation rates. Patients receiving tiopronin showed a marked decrease in stone recurrence compared to those not on treatment.
- Cancer Treatment : In a laboratory setting, treatment of MDR cancer cell lines with tiopronin resulted in a notable reduction in cell viability when combined with traditional chemotherapeutics. This suggests potential applications beyond its current use in urology .
Data Tables
Parameter | Value |
---|---|
Bioavailability (Total) | 63% |
Bioavailability (Unbound) | 40% |
Volume of Distribution | 455 L |
Terminal Half-Life | 53 hours |
Renal Clearance (Total) | 3.3 L/h |
Renal Clearance (Unbound) | 13.3 L/h |
Properties
IUPAC Name |
2-[2-[[1-(carboxymethylamino)-1-oxopropan-2-yl]disulfanyl]propanoylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(9(17)11-3-7(13)14)19-20-6(2)10(18)12-4-8(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCRXQYFIPNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SSC(C)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-37-4 |
Source
|
Record name | Tiopronin disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021269374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIOPRONIN DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK7MK77JLR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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